REACTION_CXSMILES
|
[C:1]([NH2:7])(=[O:6])[C:2]([CH3:5])([CH3:4])[CH3:3].F[B-](F)(F)F.[CH2:13]([O+](CC)CC)C.N.Cl.C[O:23][C:24](=[O:29])[C@H:25]([CH2:27]O)N.ClC(Cl)C>ClCCl>[C:2]([C:1]1[O:6][CH2:13][CH:27]([CH2:25][C:24]([OH:23])=[O:29])[N:7]=1)([CH3:5])([CH3:4])[CH3:3] |f:1.2,4.5|
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
C(C(C)(C)C)(=O)N
|
Name
|
|
Quantity
|
5.6 g
|
Type
|
reactant
|
Smiles
|
F[B-](F)(F)F.C(C)[O+](CC)CC
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
4.67 g
|
Type
|
reactant
|
Smiles
|
Cl.COC([C@@H](N)CO)=O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
ClC(C)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
the resulting residue is filtered off
|
Type
|
CONCENTRATION
|
Details
|
the filtrate is concentrated in a rotary evaporator
|
Type
|
TEMPERATURE
|
Details
|
the mixture is then heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 8 h
|
Duration
|
8 h
|
Type
|
EXTRACTION
|
Details
|
Extraction with NaHCO3 solution and NH4Cl solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
drying over MgSO4 and purification by column chromatography (15×3 cm, pentane/diethyl ether 4:1)
|
Name
|
|
Type
|
|
Smiles
|
C(C)(C)(C)C=1OCC(N1)CC(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |